STARBURST (PAMAM) DENDRIMER, GENERATION 10,5 WT. per cent SOLUTION IN METHYL ALCOHOL
Description
Dendritic Polymer Classification and Taxonomy
The classification of dendritic polymers represents a systematic approach to understanding the diverse architectural possibilities within this unique class of macromolecules. Dendritic polymers are highly branched polymers with three-dimensional architectures, which consist of at least six distinct subclasses: dendrimers, hyperbranched polymers, multi-arm star polymers, dendronized or dendrigrafts polymers, hypergrafts or hypergrafted polymers, and dendritic-linear block polymers. The Starburst poly(amidoamine) dendrimer Generation 10 belongs specifically to the dendrimer subclass, characterized by its highly ordered, branched polymeric structure with synonymous terms including arborols and cascade molecules. These dendrimers typically adopt a symmetric configuration about their core and often assume a spherical three-dimensional morphology, distinguishing them from their linear polymer counterparts. The International Union of Pure and Applied Chemistry provides precise definitions that clarify the taxonomic position of these compounds, defining a dendrimer as a substance composed of identical dendrimer molecules, with each dendrimer molecule consisting of one or more dendrons emanating from a single constitutional unit.
The structural perfection that characterizes dendrimers sets them apart from other dendritic polymer subclasses, as these molecules are monodisperse and usually highly symmetric, spherical compounds. Within the dendritic polymer field, a clear division exists between low-molecular weight and high-molecular weight species, with dendrimers and dendrons falling into the first category, while dendronized polymers, hyperbranched polymers, and polymer brushes constitute the latter. The classification system extends beyond mere structural considerations to encompass functional properties, with dendrimers being further categorized based on their chemical composition, surface functionality, and synthetic methodology. Hydrophilic dendrimers, such as poly(amidoamine) compounds, represent the most extensively studied and commercially successful category, characterized by their superior aqueous solubility, diverse surface group possibilities, and unique structural architecture. This classification framework provides essential context for understanding how the Generation 10 Starburst dendrimer fits within the broader landscape of dendritic polymer science and helps explain its distinctive properties and potential applications.
A critical aspect of dendrimer taxonomy involves the recognition of branch cell symmetry as a fundamental organizing principle. All known dendrimer family types can be divided into two major symmetry categories: Category I encompasses symmetrical branch cell dendrimers possessing interior hollowness and porosity, while Category II includes asymmetrical branch cell dendrimers with no interior void space. This symmetry classification proves pivotal in directing internal packing modes and differentiating key dendrimer properties such as densities, refractive indices, and interior porosities. The Starburst poly(amidoamine) dendrimers, including the Generation 10 compound, belong to Category I, explaining their unique unimolecular micelle encapsulation behavior and superior drug solubilization capabilities. This taxonomic understanding provides crucial insights into why specific dendrimer types exhibit particular properties and helps predict their performance in various applications.
Historical Evolution of Poly(amidoamine) Dendrimers
The historical development of poly(amidoamine) dendrimers traces back to the foundational work conducted in the early 1980s, marking a transformative period in polymer science. The concept of repetitive growth with branching was first reported in 1978 by Buhleier and colleagues at the University of Bonn, Germany, who applied this principle to the construction of low molecular weight amines. This pioneering work was followed closely by the parallel and independent development of divergent macromolecular synthesis of true dendrimers in the Tomalia group at Dow Chemical Company. The first article using the term "dendrimer" and describing in detail the preparation of poly(amidoamine) dendrimers was presented in 1984 at the First International Polymer Conference of the Society of Polymer Science, Japan, and subsequently published in 1985. This seminal publication marked the beginning of a new era in polymer chemistry, introducing a class of macromolecules with unprecedented structural control and uniformity.
The evolution of poly(amidoamine) dendrimer synthesis methodology represents a remarkable achievement in controlled polymerization. The divergent synthesis approach developed by Tomalia involves the sequential growth of the dendrimer layer by layer, starting with a core initiator molecule containing functional groups capable of acting as active sites in the initial reaction. Each subsequent reaction in the series increases the number of available surface groups exponentially, with outward growth accomplished by alternating between two fundamental reactions: Michael addition of amino-terminated surfaces onto methyl acrylate, resulting in ester-terminated outer layers, and coupling with ethylene diamine to achieve new amino-terminated surfaces. This methodology enabled the production of dendrimers with remarkable structural precision, as evidenced by the Generation 10 compound containing exactly 4,096 terminal amino groups. The development of this synthetic strategy required overcoming significant technical challenges, particularly ensuring complete reaction at each step to prevent structural defects that could compromise the dendrimer's uniformity and properties.
The commercial development of poly(amidoamine) dendrimers followed shortly after their scientific discovery, with the establishment of Dendritech Incorporated in 1992 as the first commercial producer of dendrimers. The Starburst trademark, under which these dendrimers are marketed, became synonymous with high-quality, structurally defined dendritic macromolecules. The historical timeline reveals a steady progression from initial synthesis of lower generation dendrimers to the eventual production of higher generation compounds, including the sophisticated Generation 10 structures available today. This evolution required continuous refinement of synthetic protocols, purification methods, and characterization techniques to ensure the production of defect-free, monodisperse dendrimers suitable for advanced applications. The historical development demonstrates how fundamental scientific discoveries can be successfully translated into commercial products that enable further research and application development across multiple disciplines.
Tomalia's Pioneering Work in Dendrimer Chemistry
Donald Tomalia's contributions to dendrimer chemistry represent one of the most significant scientific achievements in modern polymer science, fundamentally transforming our understanding of macromolecular architecture and synthesis. Dr. Tomalia first published his seminal work on poly(amidoamine) dendrimers in 1985, establishing the theoretical and practical foundations for an entirely new class of polymers. His pioneering research at Dow Chemical Company led to the development of the divergent synthesis methodology that enabled the controlled construction of highly branched, monodisperse macromolecules with unprecedented structural precision. The significance of this work was immediately recognized by the scientific community, earning Tomalia an Research and Development 100 Award in 1991 and the Leonardo da Vinci Prize in Paris in 1996 for his groundbreaking contributions to dendrimer science. His work established dendrimers as the fourth major class of polymers, joining linear, cross-linked, and simple branched architectures in the polymer science taxonomy.
Tomalia's methodological innovations in dendrimer synthesis enabled the production of increasingly complex structures, culminating in compounds such as the Generation 10 Starburst poly(amidoamine) dendrimer with its remarkable 4,096 surface amino groups. His divergent synthesis approach, based on iterative Michael addition and amidation reactions, provided a reliable pathway for constructing large, defect-free dendritic structures. The precision of this methodology is exemplified by the Generation 10 dendrimer's molecular weight of approximately 934,720 daltons and measured diameter of 135 angstroms. Tomalia's work demonstrated that it was possible to synthesize macromolecules with the same level of structural control traditionally associated with small molecules, opening new possibilities for materials design and application development. His research group's systematic investigation of structure-property relationships across multiple dendrimer generations provided fundamental insights into how molecular architecture influences physical and chemical properties.
The institutional framework supporting Tomalia's research played a crucial role in advancing dendrimer science from laboratory curiosity to commercial reality. In 1990, he joined the Michigan Molecular Institute as Professor and Director of Nanoscale Chemistry and Architecture, continuing his research while simultaneously co-founding Dendritech Incorporated in 1992. As founding President and Chief Scientist of Dendritech, Tomalia oversaw the translation of laboratory-scale dendrimer synthesis to commercial production, ensuring that high-quality dendrimers would be available to researchers worldwide. His dual roles in academic research and commercial development created a unique environment for advancing both fundamental understanding and practical applications of dendrimer technology. The success of this approach is evidenced by the continued availability of sophisticated compounds such as the Generation 10 Starburst dendrimer in standardized formulations suitable for research and development activities across multiple disciplines.
Theoretical Foundations of Dendrimer Science
The theoretical foundations underlying dendrimer science rest upon fundamental principles of molecular architecture and their relationship to macromolecular properties. Pierre de Gennes, the renowned French physicist, provided crucial theoretical insights following the first public presentation of dendrimer research at the Winter Polymer Gordon Conference in January 1983. De Gennes predicted the fundamental dendrimer surface-congestion properties now referred to as the "de Gennes dense packing" phenomenon, which explains the unique structural characteristics observed in higher generation dendrimers. This theoretical framework describes how the exponential increase in branching points from core to periphery eventually leads to a critical packing density at the molecular surface, influencing the dendrimer's overall shape and properties. For the Generation 10 Starburst poly(amidoamine) dendrimer, this dense packing effect results in a globular, spherical configuration with a highly crowded surface containing 4,096 amino groups within a diameter of approximately 135 angstroms.
The molecular architecture theory governing dendrimer behavior provides essential insights into the relationship between structure and function. Dendrimers are characterized by their generation number, which refers to the number of repeated branching cycles performed during synthesis, with each successive generation resulting in approximately double the molecular weight of the previous generation. The Generation 10 compound exemplifies this exponential growth pattern, with its molecular weight of 934,720 daltons representing the culmination of ten iterative synthesis cycles. The theoretical framework predicts that poly(amidoamine) dendrimers assume a spheroidal, globular shape at Generation 4 and above, a prediction confirmed by experimental observations of the Generation 10 structure. This shape transformation from extended to globular configuration occurs due to the increasing steric constraints imposed by the growing number of surface groups and represents a fundamental aspect of dendrimer behavior predicted by theoretical models.
Branch cell symmetry theory represents another crucial theoretical foundation that explains the unique properties of poly(amidoamine) dendrimers. The classification of dendrimers into symmetrical and asymmetrical branch cell categories provides a theoretical framework for understanding their interior packing properties and functional characteristics. Symmetrical branch cell dendrimers, including the Starburst poly(amidoamine) family, possess interior hollowness and porosity that enables unimolecular micelle encapsulation behavior. This theoretical understanding explains why Generation 10 poly(amidoamine) dendrimers can encapsulate guest molecules within their interior void spaces, a property not observed in asymmetrical branch cell structures. The theoretical foundations also predict that the high degree of surface functionality combined with interior void space creates a molecular architecture resembling biological systems, explaining the biocompatibility and unique interaction profiles observed for these compounds. These theoretical principles provide the conceptual framework necessary for understanding how the Generation 10 Starburst dendrimer's remarkable properties arise from its precisely controlled molecular architecture.
Properties
CAS No. |
163442-73-7 |
|---|---|
Molecular Formula |
[NH2(CH2)2NH2]:(G=10);dendriPAMAM(NH2)4096 |
Origin of Product |
United States |
Biological Activity
STARBURST (PAMAM) dendrimers, particularly the Generation 10 variant at a concentration of 5 weight percent in methyl alcohol, are highly branched synthetic polymers known for their unique structural properties and biological applications. These dendrimers consist of a polyamidoamine core that allows for extensive functionalization, making them suitable for various biomedical applications including drug delivery, imaging, and gene therapy. This article reviews the biological activity of these dendrimers, supported by data tables and case studies from diverse research sources.
Structural Characteristics
PAMAM dendrimers are characterized by their dendritic architecture , which enhances their surface area and functional group density. The Generation 10 PAMAM dendrimer features approximately 256 terminal functional groups, which can be modified to improve their interaction with biological systems.
Biological Activity Overview
The biological activities of PAMAM dendrimers can be categorized into several key areas:
- Cellular Uptake : Dendrimers exhibit efficient cellular uptake due to their size and surface charge, facilitating drug delivery to targeted cells.
- Antimicrobial Activity : Studies have shown that PAMAM dendrimers can inhibit the growth of various microorganisms, including bacteria such as E. coli.
- Cytotoxicity : The effect of PAMAM dendrimers on cell viability varies significantly with surface functional groups and generation.
1. Cellular Uptake and Drug Delivery
Research indicates that PAMAM dendrimers enhance the solubility of poorly soluble drugs. For example, a study demonstrated that the solubility of Phenazine increased significantly when complexed with PAMAM dendrimers, achieving an enhancement factor of up to 15-fold under specific conditions . The ability to encapsulate drugs within the dendrimer structure is attributed to hydrophobic interactions and hydrogen bonding facilitated by the terminal amine groups.
2. Antimicrobial Properties
A study evaluated the effects of PAMAM dendrimers on E. coli growth. The results indicated that PAMAM (NH2) G4 dendrimer decreased microbial growth significantly by inhibiting metabolic activity, while PAMAM (OH) G4 stimulated growth . This dual behavior emphasizes the importance of surface chemistry in determining biological outcomes.
| Dendrimer Type | Effect on E. coli Growth | Slope (Heat Rate) | Maximum Output (V) |
|---|---|---|---|
| PAMAM (NH2) G4 | Inhibition | Decreased by 23.58% | Decreased by 48.8% |
| PAMAM (OH) G4 | Stimulation | Increased by 78.3% | Increased by 17.4% |
3. Cytotoxicity and Neurotoxicity
The cytotoxic effects of PAMAM dendrimers vary with generation and surface functional groups. A study found that PAMAM-NH2 dendrimers from generations G3 to G7 significantly reduced cell viability in human neural progenitor cells at concentrations as low as 5 μg/mL . This effect was correlated with the zeta potential of the particles, indicating that positively charged dendrimers pose a higher risk for cytotoxicity.
Scientific Research Applications
Structural Characteristics of PAMAM Dendrimers
PAMAM dendrimers are characterized by their branched, tree-like structure that allows for high surface area and functionalization potential. The Generation 10 dendrimer has a high molecular weight and numerous terminal functional groups, which enhance its interaction with biological molecules. This generation exhibits a diameter of approximately 14 nm, making it suitable for cellular interactions and drug delivery systems .
Drug Delivery Systems
PAMAM dendrimers are extensively studied as drug delivery vehicles due to their ability to encapsulate therapeutic agents effectively. The following aspects highlight their application in this field:
- Encapsulation Efficiency : The dendrimer's structure allows for the encapsulation of various drugs, including hydrophobic compounds that are otherwise poorly soluble in biological fluids. This property enhances the bioavailability of drugs .
- Controlled Release : PAMAM dendrimers can be engineered to release their payloads in a controlled manner, responding to specific stimuli such as pH or temperature changes .
- Targeted Delivery : By modifying the surface functionalities of PAMAM dendrimers, researchers can enhance targeting capabilities towards specific tissues or cells, improving therapeutic efficacy while minimizing side effects .
Gene Therapy
The ability of PAMAM dendrimers to facilitate gene delivery is another significant application:
- Gene Transfer Efficiency : Studies have shown that PAMAM dendrimers can condense DNA into nanoscale complexes, enhancing transfection efficiency compared to traditional carriers like polyethyleneimine . The high density of surface amine groups facilitates interaction with negatively charged DNA molecules.
- Reduced Cytotoxicity : Modifications to the dendrimer structure have been reported to decrease cytotoxic effects while maintaining high transfection rates. For example, fractured or hydrolyzed versions of PAMAM have shown improved performance in gene delivery applications .
Diagnostic Applications
PAMAM dendrimers are also being explored for use in diagnostic imaging and biosensing:
- Contrast Agents : Due to their ability to encapsulate imaging agents (such as MRI contrast agents), PAMAM dendrimers can enhance imaging quality and specificity .
- Biosensors : Functionalized PAMAM dendrimers can be employed in biosensors for detecting biomolecules due to their high surface area and ability to bind selectively with target analytes .
Environmental Applications
The unique properties of PAMAM dendrimers extend into environmental science:
- Pollutant Removal : Their ability to form complexes with heavy metals and organic pollutants makes them suitable candidates for environmental remediation processes .
- Nanofiltration Systems : PAMAM dendrimers can be used in nanofiltration membranes to improve water purification technologies by selectively removing contaminants .
Case Study 1: Gene Delivery Efficacy
A study evaluated the use of Generation 10 PAMAM dendrimers for delivering plasmid DNA into human cells. The results indicated a significant increase in transfection efficiency compared to conventional carriers, with minimal cytotoxicity observed at optimal concentrations. The study highlighted the role of surface charge density in enhancing cellular uptake .
Case Study 2: Drug Encapsulation
Research focused on encapsulating anti-cancer drugs within PAMAM dendrimers showed that the dendrimer's structure allowed for a higher loading capacity than traditional liposomal formulations. The release profile indicated a sustained release over time, suggesting potential for improved therapeutic outcomes in cancer treatment .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Surface Charge : G10’s cationic surface enhances binding to anionic biomolecules (e.g., DNA) but increases cytotoxicity compared to anionic (G4.5) or neutral (G2.5) variants .
- Size-Dependent Permeability: Larger dendrimers (G10) exhibit greater solvent-swelling in methanol, creating a porous interior for drug encapsulation, whereas smaller generations (G2.5) adopt compact structures .
- Solvent Toxicity: Methanol in G10 solutions limits biomedical use, contrasting with aqueous formulations of G4.5 and G2.5 .
Q & A
Q. What experimental methods are recommended for synthesizing and characterizing high-generation (G10) PAMAM dendrimers in methyl alcohol solutions?
Methodological Answer: Synthesis of PAMAM dendrimers involves iterative Michael addition and amidation steps. For G10 dendrimers, ensure strict stoichiometric control to avoid structural defects. Characterization should include:
- Size/Shape Analysis : Dynamic light scattering (DLS) or transmission electron microscopy (TEM) to confirm spheroidal/ellipsoidal morphology .
- Structural Integrity : Nuclear magnetic resonance (¹H-NMR, DEPTQ-NMR) to verify branching patterns and terminal group functionality .
- Purity Assessment : Gel permeation chromatography (GPC) to detect unreacted intermediates or cross-linked byproducts .
Q. How can researchers validate the solubility and stability of G10 PAMAM dendrimers in methyl alcohol under varying experimental conditions?
Methodological Answer:
- Solubility Testing : Use gravimetric analysis by dissolving dendrimers in methyl alcohol at concentrations up to 5 wt.% and monitoring phase separation. Note that methyl alcohol’s low boiling point (64.7°C) requires storage at -20°C to prevent solvent evaporation .
- Stability Assessment : Conduct accelerated degradation studies at 25°C and 40°C over 4–8 weeks, using HPLC to track changes in molecular weight distribution .
Q. What protocols are used to quantify terminal amine groups on G10 PAMAM dendrimers for functionalization studies?
Methodological Answer:
- Potentiometric Titration : Titrate dendrimer solutions with HCl to determine primary amine content. For G10, expect ~1,024 surface amines due to exponential branching .
- Fluorescent Labeling : Use fluorescamine to tag free amines; quantify via fluorescence spectroscopy (λ_ex = 390 nm, λ_em = 475 nm) .
Advanced Research Questions
Q. How can researchers optimize G10 PAMAM dendrimers for drug encapsulation while minimizing aggregation in aqueous environments?
Methodological Answer:
- Encapsulation Efficiency : Load hydrophobic drugs (e.g., doxorubicin) via dialysis. Measure drug loading capacity (DLC) using UV-Vis spectroscopy and compare with unmodified dendrimers .
- Aggregation Mitigation : Introduce PEGylation or β-cyclodextrin (β-CD) surface modifications. For example, β-CD conjugation increased water solubility of G1 dendrimers from 18.5 mg/mL to 620.5 mg/mL .
Q. How do contradictory cytotoxicity results for high-generation PAMAM dendrimers arise, and what experimental strategies resolve these discrepancies?
Methodological Answer: Cytotoxicity varies due to factors like terminal group charge (cationic vs. anionic), exposure duration, and cell type. To resolve contradictions:
- Dose-Response Profiling : Test dendrimers (0.1–100 µM) on multiple cell lines (e.g., HeLa, HEK293) using MTT assays. Note that cationic G10 dendrimers often show higher toxicity due to membrane disruption .
- Surface Neutralization : Acetylation of terminal amines reduces cytotoxicity by ~70% while retaining drug-loading capacity .
Q. What advanced techniques are available to modify G10 PAMAM dendrimers for targeted gene delivery?
Methodological Answer:
- Ligand Conjugation : Attach folate or RGD peptides via EDC/NHS coupling. Validate targeting efficiency using flow cytometry (e.g., folate receptor-positive vs. negative cells) .
- Gene Complexation : Form dendriplexes with plasmid DNA (pDNA) at N/P ratios of 5–20. Assess transfection efficiency via luciferase reporter assays and compare with polyethylenimine (PEI) controls .
Q. How does the generation number (e.g., G10 vs. G5) impact the dendrimer’s interior cavity size and drug release kinetics?
Methodological Answer:
- Cavity Analysis : Use small-angle X-ray scattering (SAXS) to measure interior void space. G10 dendrimers exhibit a denser surface but larger internal pockets than G5 .
- Release Kinetics : Load fluorescein as a model drug and monitor release in PBS (pH 7.4) via dialysis. G10 shows sustained release over 72 hours vs. 24 hours for G5 due to tighter surface packing .
Q. What computational models predict interactions between G10 PAMAM dendrimers and lipid bilayers?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Use GROMACS to simulate dendrimer-bilayer interactions. Cationic G10 dendrimers induce membrane curvature and nanohole formation, explaining observed hemolysis .
- Free Energy Calculations : Calculate binding energies using Poisson-Boltzmann methods to identify critical residues for membrane adhesion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
